(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18277834
InChI: InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2
SMILES:
Molecular Formula: C15H12BrClN2O2
Molecular Weight: 367.62 g/mol

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate

CAS No.:

Cat. No.: VC18277834

Molecular Formula: C15H12BrClN2O2

Molecular Weight: 367.62 g/mol

* For research use only. Not for human or veterinary use.

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate -

Specification

Molecular Formula C15H12BrClN2O2
Molecular Weight 367.62 g/mol
IUPAC Name benzyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate
Standard InChI InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2
Standard InChI Key GFJZZXLMYPEZLI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl

Introduction

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate is a chemical compound with the CAS Number 1000576-00-0. It belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazone functional group, which is formed from the reaction of a hydrazine with a carbonyl compound. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis and Reactivity

The synthesis of (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate typically involves the reaction of a hydrazine with a carbonyl compound, forming the hydrazone functional group. The presence of electron-withdrawing groups like bromine and chlorine enhances its electrophilicity, influencing its reactivity in various chemical reactions.

Synthesis Steps

  • Starting Materials: Hydrazine derivative and a carbonyl compound.

  • Reaction Conditions: Typically involves heating in a solvent.

  • Product Formation: The hydrazone derivative forms through condensation.

Applications and Research Findings

(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate has potential applications in medicinal chemistry and organic synthesis. Its interactions with biological targets are of interest, though further studies are needed to elucidate specific pathways and targets within biological systems.

Potential Applications

  • Medicinal Chemistry: Investigated for its potential biological activities.

  • Organic Synthesis: Used as an intermediate in synthesizing complex molecules.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate.

Characterization Methods

  • NMR Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry: Used to determine the molecular weight and purity.

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